1,2-Diacetyl-3-decanoylglycerol
Description
1,2-Diacetyl-3-decanoylglycerol (CAS 120294-03-3) is a synthetic glycerolipid characterized by a glycerol backbone esterified with two acetyl groups (C2:0) at positions 1 and 2 and a decanoyl group (C10:0) at position 3. Its molecular formula is C₁₇H₃₀O₆, with a molecular weight of 330.4 g/mol (calculated). This compound belongs to the class of 1,2-diacylglycerols (DAGs), which are critical intermediates in lipid metabolism and signaling pathways. Unlike naturally occurring DAGs, which typically feature longer acyl chains (C12–C18), the inclusion of short acetyl chains and a medium-chain decanoyl group confers unique physicochemical properties, making it valuable for biochemical research and industrial applications.
Properties
CAS No. |
120294-03-3 |
|---|---|
Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl decanoate |
InChI |
InChI=1S/C17H30O6/c1-4-5-6-7-8-9-10-11-17(20)22-13-16(23-15(3)19)12-21-14(2)18/h16H,4-13H2,1-3H3 |
InChI Key |
IFKLBBIPFXRVBR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Synonyms |
1,2-diacetyl-3-decanoylglycerol DiC2OCOC9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the 1,2-Diacylglycerol Family
The following table compares 1,2-Diacetyl-3-decanoylglycerol with other 1,2-diacylglycerols of varying acyl chain lengths:
Key Observations :
- Chain Length and Polarity: Shorter acyl chains (e.g., acetyl in 1,2-Diacetylglycerol) increase polarity and water solubility, while longer chains (e.g., decanoyl in 1,2-Didecanoyl-<i>sn</i>-glycerol) enhance hydrophobicity.
- Functional Group at Position 3: The decanoyl group in 1,2-Diacetyl-3-decanoylglycerol distinguishes it from analogs with hydroxyl groups, reducing hydrogen-bonding capacity and altering lipid bilayer interactions.
Triacylglycerols (TAGs)
Triacylglycerols, which feature three acyl chains, differ significantly in bulkiness and applications:
Key Differences :
- Physicochemical Behavior: TAGs like trilaurin are highly nonpolar and solid at room temperature, whereas 1,2-Diacetyl-3-decanoylglycerol exhibits mixed solubility due to its asymmetric chain lengths.
- Biological Roles: Natural TAGs serve as energy reserves, while synthetic DAGs like 1,2-Diacetyl-3-decanoylglycerol are often used to study lipid-protein interactions.
Phospholipids
Phospholipids, such as phosphatidylcholines, incorporate a phosphate group, enabling membrane integration:
Functional Implications :
- Membrane Compatibility: Phospholipids are amphipathic and form stable bilayers, while 1,2-Diacetyl-3-decanoylglycerol lacks a polar head group, limiting its use in membrane systems.
- Signaling Pathways: Natural DAGs and phospholipids activate protein kinase C (PKC), but the acetyl chains in 1,2-Diacetyl-3-decanoylglycerol may reduce binding affinity compared to long-chain DAGs.
Mixed-Acyl Glycerols with Unsaturated Chains
Unsaturated analogs exhibit distinct fluidity and reactivity:
Key Contrasts :
- Oxidative Stability: Unsaturated glycerols are prone to peroxidation, whereas 1,2-Diacetyl-3-decanoylglycerol’s saturated chains enhance chemical stability.
- Phase Behavior : Unsaturated lipids have lower melting points, enabling liquid crystal formation, unlike the solid-state tendency of saturated analogs.
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